dl-2,3-Dichlorobutane dl-2,3-Dichlorobutane
Brand Name: Vulcanchem
CAS No.: 2211-67-8
VCID: VC19740654
InChI: InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1
SMILES:
Molecular Formula: C4H8Cl2
Molecular Weight: 127.01 g/mol

dl-2,3-Dichlorobutane

CAS No.: 2211-67-8

Cat. No.: VC19740654

Molecular Formula: C4H8Cl2

Molecular Weight: 127.01 g/mol

* For research use only. Not for human or veterinary use.

dl-2,3-Dichlorobutane - 2211-67-8

Specification

CAS No. 2211-67-8
Molecular Formula C4H8Cl2
Molecular Weight 127.01 g/mol
IUPAC Name (2R,3R)-2,3-dichlorobutane
Standard InChI InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1
Standard InChI Key RMISVOPUIFJTEO-QWWZWVQMSA-N
Isomeric SMILES C[C@H]([C@@H](C)Cl)Cl
Canonical SMILES CC(C(C)Cl)Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Configuration

dl-2,3-Dichlorobutane belongs to the dichlorobutane family, characterized by two chlorine atoms attached to the second and third carbon atoms of a four-carbon butane backbone. The "dl" designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, which are non-superimposable mirror images of each other . This contrasts with the meso form, where the molecule possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters . The stereochemical distinction between dl and meso forms significantly influences physical properties such as melting point and optical activity.

The InChI key for dl-2,3-dichlorobutane is RMISVOPUIFJTEO-UHFFFAOYSA-N , derived from its IUPAC-standardized structural representation. The SMILES notation for the compound is ClC(C)C(Cl)C, highlighting the positions of the chlorine atoms on carbons 2 and 3 .

Isomerism and Chirality

The presence of two adjacent chiral centers in dl-2,3-dichlorobutane gives rise to three stereoisomers:

  • (2R,3R)-2,3-dichlorobutane

  • (2S,3S)-2,3-dichlorobutane

  • meso-2,3-dichlorobutane

The racemic dl mixture comprises equal parts of the (2R,3R) and (2S,3S) enantiomers, resulting in no net optical rotation . In contrast, the meso form exhibits a plane of symmetry, making it optically inactive despite its stereocenters. This stereochemical diversity impacts the compound’s solubility, reactivity, and crystallization behavior .

Physical and Thermodynamic Properties

Key Physical Parameters

dl-2,3-Dichlorobutane is a colorless liquid at standard temperature and pressure, with a characteristic pungent odor . The following table summarizes its critical physical properties:

PropertyValueSource
Melting Point−80 °C (lit.)
Boiling Point117–119 °C (lit.)
Density1.107 g/mL at 25 °C
Refractive IndexnD20=1.442n_D^{20} = 1.442
Flash Point65 °F (18 °C)
Water Solubility561.7 mg/L at 20 °C
Vapor Pressure27.87 mmHg at 25 °C

The low water solubility (561.7 mg/L at 20°C) and moderate vapor pressure (27.87 mmHg at 25°C) suggest that dl-2,3-dichlorobutane is more compatible with organic solvents such as ethanol, ether, and dichloromethane. Its flammability (Flash Point: 18°C) necessitates careful handling to avoid ignition risks.

Synthesis and Industrial Production

Synthetic Routes

dl-2,3-Dichlorobutane is synthesized through chlorination of butane or its derivatives. Two primary methods are employed:

  • Free Radical Chlorination:
    Butane reacts with chlorine gas (Cl2\text{Cl}_2) under UV light, producing a mixture of dichlorinated isomers. The reaction proceeds via a radical chain mechanism, with selectivity influenced by reaction conditions :

    C4H10+2Cl2hνC4H8Cl2+2HCl\text{C}_4\text{H}_{10} + 2\text{Cl}_2 \xrightarrow{h\nu} \text{C}_4\text{H}_8\text{Cl}_2 + 2\text{HCl}

    This method yields dl-2,3-dichlorobutane alongside other isomers (e.g., 1,2- and 1,3-dichlorobutane), requiring subsequent fractional distillation for purification .

  • Addition of HCl to 2-Butene:
    Hydrochlorination of 2-butene in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) produces dl-2,3-dichlorobutane via anti-Markovnikov addition :

    CH2=CHCH2CH3+2HClCH2ClCHClCH2CH3\text{CH}_2=\text{CHCH}_2\text{CH}_3 + 2\text{HCl} \rightarrow \text{CH}_2\text{ClCHClCH}_2\text{CH}_3

Industrial-Scale Production

Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow reactors with catalytic systems (e.g., AlCl3\text{AlCl}_3) are employed to enhance yield and selectivity . Post-synthesis, the racemic mixture is separated from meso isomers using chiral stationary phases in chromatography or enantioselective crystallization .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chlorine atoms in dl-2,3-dichlorobutane are susceptible to nucleophilic substitution (SN1\text{S}_N1 and SN2\text{S}_N2) due to the electron-withdrawing effect of adjacent chlorines . For example, reaction with sodium hydroxide yields 2,3-butanediol:

CH2ClCHClCH2CH3+2NaOHCH2OHCHOHCH2CH3+2NaCl\text{CH}_2\text{ClCHClCH}_2\text{CH}_3 + 2\text{NaOH} \rightarrow \text{CH}_2\text{OHCHOHCH}_2\text{CH}_3 + 2\text{NaCl}

The stereochemistry of the product depends on the reaction mechanism: SN2\text{S}_N2 proceeds with inversion, while SN1\text{S}_N1 leads to racemization .

Elimination Reactions

Under basic conditions (e.g., potassium tert-butoxide), dl-2,3-dichlorobutane undergoes dehydrohalogenation to form 1,3-butadiene :

CH2ClCHClCH2CH3KOtBuCH2=CHCH2CH3+2HCl\text{CH}_2\text{ClCHClCH}_2\text{CH}_3 \xrightarrow{\text{KOtBu}} \text{CH}_2=\text{CHCH}_2\text{CH}_3 + 2\text{HCl}

This reaction is favored at elevated temperatures (>100°C) .

Industrial and Research Applications

dl-2,3-Dichlorobutane serves as:

  • A precursor for synthesizing chiral ligands in asymmetric catalysis .

  • An intermediate in agrochemical production (e.g., herbicides and insecticides) .

  • A model compound for studying stereochemical effects in reaction mechanisms .

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